N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-hydrazinyl-2-oxoacetamide
Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-hydrazinyl-2-oxoacetamide is a useful research compound. Its molecular formula is C11H9ClN4O2S and its molecular weight is 296.73 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-hydrazino-2-oxoacetamide is 296.0134744 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral and Antimicrobial Activities
A study conducted by Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which demonstrated anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010). Further, research by Abdel-Wahab et al. (2012) explored the synthesis of novel aryloxyacetic acid derivatives, including N-(4-halophenyl)-2-[2-(aryloxyacetyl)hydrazinylidene]propanehydrazonoyl chloride, exhibiting significant antibacterial and antifungal activities (Abdel-Wahab et al., 2012).
Anticancer Potential
Ekrek et al. (2022) synthesized thiazole and thiadiazole derivatives, including N-(4-acetyl-5-aryl)4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamides, that exhibited significant anticancer activity against several cancer cell lines by inducing apoptosis, indicating their potential as anticancer agents (Ekrek et al., 2022).
Molecular Structure and Crystallography
Saravanan et al. (2016) focused on the crystallographic analysis of the title compound, providing insights into its molecular structure and interactions, which are crucial for understanding its biological activity potential (Saravanan et al., 2016).
Synthesis and Characterization
Gomha et al. (2012) demonstrated the use of ultrasound irradiation for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus, showcasing an innovative approach to the synthesis of compounds with potential biological activities (Gomha et al., 2012).
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-hydrazinyl-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2S/c12-7-3-1-6(2-4-7)8-5-19-11(14-8)15-9(17)10(18)16-13/h1-5H,13H2,(H,16,18)(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRVWTOFLXDHOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C(=O)NN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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